C(3'NH)pA

Description

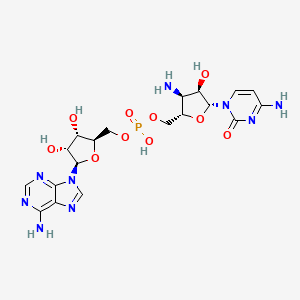

Structure

3D Structure

Properties

CAS No. |

70834-14-9 |

|---|---|

Molecular Formula |

C19H26N9O10P |

Molecular Weight |

571.4 g/mol |

IUPAC Name |

[(2S,3S,4R,5R)-3-amino-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C19H26N9O10P/c20-9-1-2-27(19(32)26-9)17-13(30)10(21)7(37-17)3-35-39(33,34)36-4-8-12(29)14(31)18(38-8)28-6-25-11-15(22)23-5-24-16(11)28/h1-2,5-8,10,12-14,17-18,29-31H,3-4,21H2,(H,33,34)(H2,20,26,32)(H2,22,23,24)/t7-,8-,10-,12-,13-,14-,17-,18-/m1/s1 |

InChI Key |

RFDGFVQDQPIHOX-YRHMQFFASA-N |

SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)N)O |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)N)O |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)N)O |

Synonyms |

3'-deoxy-3'-aminocytidylyl(3'-5')adenosine C(3'NH)pA |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural, functional, and biochemical properties of C(3'NH)pA relative to analogous nucleoside analogs.

2.1 Structural and Chemical Properties

This compound’s 3'-NH group differentiates it from canonical nucleotides like adenosine (AMP) and modified analogs such as 2'-deoxyadenosine (dAMP) or 3'-azido-3'-deoxythymidine (AZT). Key distinctions include:

- Hydrogen-Bonding Capacity: The 3'-NH group can act as both a hydrogen bond donor and acceptor, unlike the hydroxyl (-OH) group in AMP. This property may enhance interactions with enzymes or nucleic acids, similar to selenium-containing polymers (e.g., Se-PEG-PPG) where functional groups influence molecular interactions .

- Stability: Amino substitutions often increase resistance to hydrolysis. For instance, selenium-based hydrogels in exhibit enhanced stability due to non-canonical bonding, suggesting analogous benefits for this compound .

2.3 Physicochemical Properties

- Solubility and Molecular Weight : Molecular weight differences between analogs (e.g., PEG/PPG ratios in ) affect solubility and bioavailability. This compound’s lower molecular weight compared to polymerized analogs (e.g., Se-PEG-PPG) may enhance cellular uptake .

- Thermal Stability : Rheological studies of hydrogels () highlight how functional groups influence thermal transitions. This compound’s NH group may similarly modulate phase behavior .

Critical Analysis

- Methodological Parallels : NMR chemical shift analysis () and FT-IR spectroscopy () are pivotal for characterizing NH-group interactions and stability .

- Limitations : Direct data on this compound is absent in the evidence, necessitating reliance on analogous systems. For instance, selenium copolymer studies () provide a template for assessing NH-group contributions to antioxidant activity .

- Computational Insights : Basis set methodologies () could model this compound’s electronic structure to predict reactivity .

Preparation Methods

Key Reaction Parameters:

-

Reagents : Acetoxymethyl bromide, DIPEA or Ag salts.

-

Conditions : Room temperature, inert atmosphere.

-

Yield : 30–65% after silica gel chromatography.

This method is critical for intracellular delivery, as the acetoxymethyl group enhances membrane permeability, later hydrolyzing in vivo to release the active monophosphate.

Phosphorylation-Cyclization for 5′-Monophosphate Formation

5′-Phosphorylation of nucleosides (27 ) using POCl₃ and P(O)(OMe)₃, followed by cyclization with dicyclohexylcarbodiimide (DCC) in pyridine, generates cyclic monophosphate intermediates (29 ) in 30% yield (Scheme 10). Subsequent coupling with chloromethyl pivalate (POM-Cl) or chloromethyl isopropyl carbonate (POC-Cl) introduces hydrolyzable prodrug moieties (30 ), albeit in low to moderate yields (20–45%).

Challenges and Optimizations:

-

Side Reactions : Competing hydrolysis of POCl₃ necessitates anhydrous conditions.

-

Cyclization Efficiency : DCC promotes intramolecular esterification but requires strict stoichiometric control to avoid oligomerization.

This route is favored for scalability but demands precise reagent handling to mitigate side product formation.

Benzyloxy Monoester Intermediate for Selective Prodrug Formation

Unexpected benzyl monoester formation occurs when diphenyl PMEA (78 ) reacts with sodium benzoate, bypassing the anticipated dibenzyl intermediate (Scheme 22). The resulting benzyloxy monoester (79 ) is coupled with POM-Cl to yield 80 , followed by hydrogenation to remove the benzyl group. This serendipitous pathway highlights the reactivity of phosphonate diesters under basic conditions.

Mechanistic Insight:

-

Base Sensitivity : Sodium benzoate selectively cleaves one phenyl group, favoring monoester formation.

-

Catalyst Choice : Palladium hydroxide on carbon ensures clean debenzylation without over-reduction.

This route underscores the importance of monitoring reaction equilibria in phosphonate chemistry.

Stereocontrolled Synthesis via Chiral Auxiliaries

Enantiomerically pure this compound derivatives are achievable using chiral cycloSal-phosphoramidates. Diastereomeric intermediates 193a (RP) and 193b (SP) are separated chromatographically and coupled with nucleosides to form phosphotriesters 194 (Scheme 57). X-ray crystallography confirms the SP configuration in 193b , enabling stereochemical assignment.

Critical Factors:

-

Auxiliary Design : Amino acid-derived chiral auxiliaries (e.g., 191a , 191e ) dictate phosphoramidate geometry.

-

Separation Efficiency : Only 3- and 5-substituted cycloSal derivatives permit diastereomer resolution.

This approach is pivotal for producing enantiopure therapeutics, minimizing off-target effects.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Yield (%) | Diastereomer Control | Scalability |

|---|---|---|---|---|

| Acetoxymethyl Coupling | Acetoxymethyl bromide | 30–65 | Moderate | Low |

| Phosphorylation-Cyclization | POCl₃, DCC | 20–45 | Low | Medium |

| Bis(POC)-Prodrug | POC-Cl, TMSI | 69–99 | High | High |

| Benzyloxy Monoester | Sodium benzoate, POM-Cl | 50–70 | None | Medium |

| Chiral Auxiliaries | CycloSal-phosphochloridates | 37–60 | High | Low |

Q & A

Q. What frameworks (e.g., PICO, FINER) are suitable for formulating clinically relevant research questions about this compound’s therapeutic potential?

- Methodological Answer : Apply the PICO framework: P opulation (e.g., cancer patients with specific biomarkers), I ntervention (this compound dosage), C omparison (standard chemotherapy), O utcome (progression-free survival). Use FINER criteria to ensure feasibility, novelty, and relevance to unmet clinical needs .

Data Reproducibility and Ethical Considerations

Q. How can researchers ensure reproducibility of this compound’s pharmacokinetic data across independent labs?

- Methodological Answer : Adopt MIAME-like guidelines for reporting: document HPLC gradients, MS instrument settings (e.g., capillary voltage, collision energy), and animal protocols (e.g., fasting state, sampling times). Share raw data and analysis scripts via repositories like Zenodo or Figshare .

Q. What ethical considerations are critical when designing in vivo studies involving this compound?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies: justify sample size via power analysis, minimize distress through humane endpoints, and obtain IACUC approval. For human-derived samples, ensure informed consent and anonymization per HIPAA/GDPR standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.